molecular formula C22H21ClN2O5S2 B2950787 methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941889-24-3

methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2950787
CAS No.: 941889-24-3
M. Wt: 492.99
InChI Key: YQTJVJZSXBVOLT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a sulfonamide-derived compound featuring a thiophene-2-carboxylate backbone. The sulfamoyl group at position 3 of the thiophene ring is substituted with a 4-chlorophenyl moiety and a carbamoylmethyl chain linked to a 2,5-dimethylphenyl carbamoyl group.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-4-5-15(2)18(12-14)24-20(26)13-25(17-8-6-16(23)7-9-17)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTJVJZSXBVOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the dimethylphenyl carbamoyl moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core structural motifs with sulfonylurea herbicides and sulfonamide derivatives. Key analogues include:

Compound Name Molecular Formula CAS Number Key Substituents Use/Activity (Inferred)
Target Compound: Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate Not explicitly provided Not available 4-chlorophenyl, 2,5-dimethylphenyl carbamoylmethyl Potential herbicide (inferred)
Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate C₁₁H₁₁N₅O₆S₂ 150258-68-7 4-hydroxy-6-methyltriazinyl carbamoyl Herbicide (sulfonylurea class)
Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate C₂₀H₁₈BrNO₄S₂ 941979-05-1 2-bromo-4-methylphenyl sulfamoyl, 4-methylphenyl thiophene substituent N/A (data limited)
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S Not provided Trifluoroethoxy triazinyl carbamoyl Herbicide (ALS inhibitor)

Key Observations :

  • Biological Activity: Sulfonylureas like triflusulfuron methyl ester () inhibit ALS, a critical enzyme in branched-chain amino acid synthesis. The target compound’s sulfamoyl group may similarly target ALS, but its bulky substituents could alter binding kinetics .
  • Data Gaps : Physicochemical properties (e.g., melting point, solubility) for the target compound are unavailable, as seen with the analogue in .

Docking Studies and Binding Affinity Predictions

Glide docking methodologies () provide insights into how structural variations influence binding:

  • Hydrophobic Enclosure : The 4-chlorophenyl and dimethylphenyl groups in the target compound may engage in hydrophobic interactions within enzyme active sites, aligning with Glide XP’s scoring terms that reward such motifs .
  • Flexibility Challenges : The carbamoylmethyl chain introduces torsional flexibility, necessitating advanced sampling (e.g., Monte Carlo in Glide) for accurate pose prediction, as described in .
  • Comparative Accuracy : Glide’s superiority over GOLD and FlexX () suggests it would reliably model the target compound’s binding, particularly if charged or polar groups (e.g., sulfamoyl) form hydrogen bonds in a hydrophobically enclosed environment .

Research Findings and Implications

  • Activity Trends : Chlorine substituents (as in the target compound) are associated with enhanced herbicidal activity in sulfonylureas, while bromine () may alter selectivity or metabolism .
  • Synthetic Feasibility : The carbamoylmethyl linkage in the target compound may introduce synthetic complexity compared to simpler sulfonylureas (e.g., metsulfuron methyl ester in ) .

Biological Activity

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and a methyl ester functional group. The presence of chlorophenyl and dimethylphenyl moieties enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
Molecular FormulaC19H20ClN2O4S
Molecular Weight396.89 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines. In vitro assays demonstrated that it induces apoptosis through the activation of caspase pathways. Notably, it was found to inhibit the proliferation of cancer cells by interfering with cell cycle progression at the G1 phase .

Case Study: Breast Cancer Cell Line

  • Cell Line Used: MCF-7 (human breast adenocarcinoma)
  • IC50 Value: 12 µM after 48 hours of treatment
  • Mechanism: Induction of apoptosis via mitochondrial pathway

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition can lead to decreased proliferation in rapidly dividing cells, such as those found in tumors .

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Enzyme Inhibition: Competitive inhibition of key metabolic enzymes.
  • Cell Cycle Arrest: Disruption of normal cell cycle progression.

Summary of Research Findings

Study Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduces apoptosis in MCF-7 cells; IC50 = 12 µM .
Enzyme InhibitionInhibits DHODH, affecting pyrimidine metabolism .

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